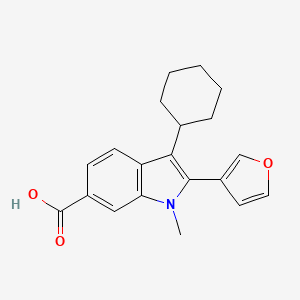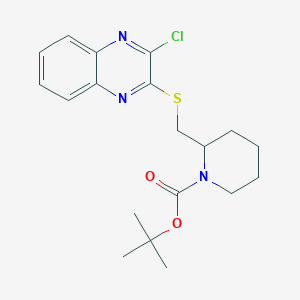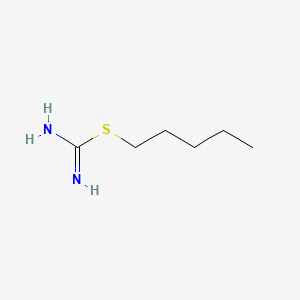![molecular formula C10H15NO2 B13975939 4-[[(3-Hydroxypropyl)amino]methyl]phenol CAS No. 161798-72-7](/img/structure/B13975939.png)
4-[[(3-Hydroxypropyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(3-Hydroxypropyl)amino]methyl]phenol is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenol, featuring a hydroxypropyl group and an aminomethyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-Hydroxypropyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and 3-aminopropanol under controlled conditions. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and the amine to form the desired product. The reaction conditions usually involve mild temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(3-Hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
4-[[(3-Hydroxypropyl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[[(3-Hydroxypropyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxypropyl and aminomethyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylphenol: Similar structure but lacks the hydroxypropyl group.
4-Hydroxy-2-methylaniline: Similar structure but with different substituents on the benzene ring.
Uniqueness
4-[[(3-Hydroxypropyl)amino]methyl]phenol is unique due to the presence of both hydroxypropyl and aminomethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
161798-72-7 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-[(3-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H15NO2/c12-7-1-6-11-8-9-2-4-10(13)5-3-9/h2-5,11-13H,1,6-8H2 |
Clé InChI |
UNLROWAECZLDRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)





![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)

![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)



